Product packaging for Karnamicin C3(Cat. No.:CAS No. 122535-56-2)

Karnamicin C3

Cat. No.: B040753
CAS No.: 122535-56-2
M. Wt: 381.4 g/mol
InChI Key: VQFPSWDVWOPMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Karnamicin C3 is a potent macrocyclic antibiotic belonging to the karnamicin family, distinguished for its significant activity against a broad spectrum of Gram-positive bacteria and select Gram-negative strains. Its primary research value lies in its unique mechanism of action, where it selectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby disrupting peptide bond formation and leading to bacterial cell death. This specific targeting makes this compound an invaluable tool for microbiologists and biochemists studying ribosomal function, antibiotic resistance mechanisms, and the molecular basis of translation. Researchers utilize this compound in various applications, including the exploration of novel antibacterial targets, the induction of bacterial stress responses, and as a selective agent in microbial genetics. Furthermore, its structural characteristics make it a compound of interest in natural product chemistry and medicinal chemistry programs aimed at developing new anti-infective agents with improved efficacy and reduced susceptibility to existing resistance pathways. Provided as a high-purity, well-characterized solid, our this compound is rigorously quality-controlled to ensure batch-to-batch consistency, supporting reliable and reproducible research outcomes in your laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N3O5S B040753 Karnamicin C3 CAS No. 122535-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122535-56-2

Molecular Formula

C17H23N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

3-hydroxy-6-[2-(4-hydroxy-3-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C17H23N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-9,21-22H,5-6H2,1-4H3,(H2,18,23)

InChI Key

VQFPSWDVWOPMMV-UHFFFAOYSA-N

SMILES

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O

Canonical SMILES

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Karnamicin C3

Identification and Characterization of the knm Biosynthetic Gene Cluster

The genetic blueprint for Karnamicin C3 biosynthesis is located within the knm biosynthetic gene cluster (BGC). nih.gov Its discovery and characterization were pivotal in understanding how the producing organism, the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2, assembles this unique molecule. nih.govh1.co The identification of this BGC was accomplished through a combination of modern genomic techniques and classical biochemical studies, with its function confirmed through genetic manipulation and heterologous expression. nih.govh1.co

The elucidation of the knm gene cluster was initiated by sequencing the whole genome of L. rhizosphaerae NEAU-A2. nih.gov This genomic data provided the raw material for genome mining, a process that uses computational algorithms to search for BGCs. jmicrobiol.or.kr Researchers employed bioinformatic tools such as the Antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) and the Prediction Informatics for Secondary Metabolomes (PRISM) to scan the genome. nih.govjmicrobiol.or.krnih.gov This analysis identified a putative BGC, subsequently named knm, predicted to be responsible for karnamicin synthesis. nih.gov

The strategy was guided by the known chemical structure of karnamicins, particularly the presence of a thiazole (B1198619) ring and a substituted pyridine (B92270) ring. researchgate.netresearchgate.net Homology-based searches targeted genes encoding signature enzymes typically involved in the formation of these moieties, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.govcjnmcpu.com This approach successfully pinpointed a hybrid PKS-NRPS assembly line within the knm cluster as the likely core of the biosynthetic machinery. h1.co The involvement of the identified knm cluster was definitively verified through gene knockout experiments and by successfully reconstituting the entire BGC in a heterologous host, Streptomyces albus J1074, which then produced karnamicins. h1.co

Bioinformatic analysis of the knm gene cluster revealed a collection of open reading frames (ORFs) whose deduced protein products showed significant similarity to enzymes involved in natural product biosynthesis. researchgate.netresearchgate.net This analysis provided initial hypotheses about the function of each gene in the pathway. nih.gov The key genes identified within the knm cluster include those for a hybrid PKS-NRPS system, tailoring enzymes for oxidation and methylation, and an amidohydrolase. nih.govvulcanchem.com

The functions of these putative genes were predicted by comparing their sequences to databases of characterized enzymes. researchgate.net For instance, KnmA1, KnmA2, KnmA3, and KnmA4 were identified as core PKS/NRPS enzymes, while KnmB1 and KnmB2 were flagged as potential monooxygenases, and KnmF as a methyltransferase. nih.govresearchgate.net This predictive analysis laid the groundwork for targeted functional studies to confirm the role of each enzyme.

Table 1: Putative Genes in the knm Biosynthetic Gene Cluster and Their Functions

Gene Putative Function Homology/Enzyme Class
KnmA1-A4 Core scaffold assembly Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)
KnmB1 Regioselective hydroxylation of the pyridine ring Flavoprotein Monooxygenase (FPMO)
KnmB2 Regioselective hydroxylation of the pyridine ring Flavoprotein Monooxygenase (FPMO)
KnmC Thiazole ring formation Thiazole synthase
KnmD Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase
KnmE Removal of L-leucine residue from intermediate Metallo-dependent amidohydrolase

| KnmF | Methylation of pyridine core hydroxyl groups | Methyltransferase |

This table is generated based on data from multiple sources. vulcanchem.comnih.govresearchgate.netvulcanchem.com

Precursor Incorporation and Metabolic Labeling Studies

To experimentally validate the biosynthetic origins of the karnamicin skeleton, metabolic labeling studies were conducted. nih.gov These experiments involve feeding the producing organism with isotopically labeled simple molecules (precursors) and then determining where these labels are incorporated into the final natural product. arvenetternansen.com This technique provides direct evidence for the building blocks used in the biosynthetic pathway.

In the case of karnamicin biosynthesis, feeding experiments were performed using ¹³C-labeled sodium acetate (B1210297). nih.gov The producing strain, L. rhizosphaerae NEAU-A2, was cultured in a medium supplemented with these labeled precursors. nih.gov The specific precursors used were designed to trace the flow of carbon atoms into the karnamicin structure.

Table 2: Isotopic Precursors Used in Karnamicin Feeding Experiments

Labeled Precursor Purpose
[1-¹³C] sodium acetate To trace the incorporation of the carboxyl carbon of acetate.
[2-¹³C] sodium acetate To trace the incorporation of the methyl carbon of acetate.

| [1, 2-¹³C₂] sodium acetate | To confirm the incorporation of intact two-carbon acetate units. |

This table is based on data from research on karnamicin biosynthesis. nih.gov

Enzymatic Mechanisms and Functional Characterization of Key Biosynthetic Enzymes

Following the identification of the knm cluster, research focused on characterizing the specific roles of its key enzymes through in vivo gene knockouts and in vitro biochemical assays. nih.gov This work has elucidated a step-by-step enzymatic assembly line for the karnamicin core. researchgate.net

The biosynthesis is initiated by a hybrid PKS-NRPS multienzyme complex. The central scaffold is then tailored by a series of post-modification enzymes, including two remarkable hydroxylases, a methyltransferase, and an amidohydrolase, to yield the final karnamicin products. nih.govh1.co

KnmA2 (Hybrid PKS-NRPS): This large, modular enzyme is central to the entire process. It is responsible for assembling the core structure of the molecule. nih.gov Gene knockout experiments showed that deleting the knmA2 gene completely abolished the production of all karnamicins, confirming its essential role in constructing the pyridine scaffold. vulcanchem.com

KnmB1 and KnmB2 (Flavoprotein Monooxygenases): These two enzymes are responsible for the chemo- and regioselective hydroxylation of the pyridine nucleus. nih.govvulcanchem.com In vitro assays confirmed their function. h1.co Structural modeling, molecular docking, and site-directed mutagenesis studies revealed that these hydroxylases use distinct active site residues to achieve their exquisite specificity, a feature that differentiates them from other known FPMOs. nih.govh1.co

KnmF (Methyltransferase): After hydroxylation by KnmB1 and KnmB2, the KnmF enzyme catalyzes the methylation of the newly installed hydroxyl groups on the pyridine ring. nih.govh1.co

KnmE (Amidohydrolase): The function of KnmE was uncovered through gene deletion studies. A mutant strain lacking the knmE gene was found to accumulate biosynthetic intermediates that retained an L-leucine residue at the C3 position of the pyridine ring. nih.govresearchgate.net This finding demonstrated that KnmE functions as an amidohydrolase responsible for cleaving off this auxiliary leucine (B10760876) group during one of the final steps of the biosynthetic pathway. nih.gov

Table 3: Characterized Enzymes in this compound Biosynthesis

Enzyme Enzyme Class Confirmed Function Method of Characterization
KnmA2 PKS-NRPS Pyridine scaffold construction Gene knockout
KnmB1 FPMO Regioselective hydroxylation of pyridine core In vitro assays, site-directed mutagenesis, molecular docking
KnmB2 FPMO Regioselective hydroxylation of pyridine core In vitro assays, site-directed mutagenesis, molecular docking
KnmE Amidohydrolase Removal of L-leucine from a biosynthetic intermediate Gene knockout, intermediate accumulation analysis

| KnmF | Methyltransferase | O-methylation of the pyridine core | In vitro assays |

This table summarizes findings from multiple studies. nih.govh1.coresearchgate.net

Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase System

The biosynthesis of the this compound backbone is initiated by a large, multifunctional enzyme complex known as a hybrid PKS-NRPS system. researchgate.net This system is responsible for the assembly of the core structure, combining building blocks from both polyketide and non-ribosomal peptide metabolism. researchgate.net The central enzyme in this process is KnmA2, a PKS-NRPS hybrid. nih.govvulcanchem.com Gene knockout studies have demonstrated that the inactivation of the knmA2 gene completely abolishes the production of all karnamicins, highlighting its critical role in the biosynthesis. vulcanchem.com

Hybrid PKS-NRPS systems are characterized by their modular nature, where each module is responsible for the incorporation and modification of a specific building block. frontiersin.org These modules are further subdivided into catalytic domains, each carrying out a specific biochemical reaction. frontiersin.org In the context of this compound biosynthesis, the KnmA2 enzyme is a prime example of this modular architecture. nih.govacs.org

The PKS portion of the hybrid system typically contains domains such as a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The NRPS component is comprised of modules that include an adenylation (A) domain for amino acid recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation. frontiersin.org The specific domain organization within KnmA2 dictates the precise sequence of condensation reactions that assemble the karnamicin backbone.

A proposed biosynthetic pathway for karnamicins suggests the involvement of several key domains within the PKS-NRPS machinery, including a condensation/cyclization (Cy) domain, an adenylation (A) domain, a flavin-dependent oxidase (Ox) domain, and a peptidyl carrier protein (PCP) domain, alongside PKS domains like ketosynthase (KS) and acyltransferase (AT). researchgate.net

DomainAbbreviationFunction
KetosynthaseKSCatalyzes the condensation of polyketide chains.
AcyltransferaseATSelects and loads acyl-CoA extender units.
Acyl Carrier ProteinACPCarries the growing polyketide chain.
AdenylationARecognizes and activates specific amino acids.
Peptidyl Carrier Protein / ThiolationPCP / TCovalently binds the activated amino acid.
CondensationCCatalyzes peptide bond formation.
CyclizationCyCatalyzes the cyclization of the peptide chain.
OxidaseOxCatalyzes oxidation reactions.

The hybrid PKS-NRPS system, particularly the KnmA2 enzyme, is instrumental in generating the initial precursor that leads to both the fully substituted hydroxypyridine ring and the thiazole moiety of this compound. vulcanchem.comvulcanchem.com The assembly process involves the condensation of acetate units, a hallmark of polyketide synthesis, with amino acid precursors, which is characteristic of non-ribosomal peptide synthesis. vulcanchem.com

The formation of the thiazole ring is proposed to be catalyzed by the NRPS module KnmA3, which shows homology to enzymes involved in the biosynthesis of other thiazole-containing natural products like epothilone. acs.org This module likely activates and incorporates a cysteine residue, which then undergoes cyclization and oxidation to form the thiazole heterocycle. acs.org The PKS modules contribute to the formation of the polyketide chain that ultimately cyclizes to form the pyridine ring. The collaboration between the PKS and NRPS components within the same enzymatic complex ensures the efficient and controlled assembly of these interconnected heterocyclic systems. nih.govacs.org

Regioselective Pyridine Ring Flavoprotein Hydroxylases (KnmB1 and KnmB2)

Following the construction of the core scaffold by the PKS-NRPS system, a series of post-assembly modifications occur. Among the most crucial are the regioselective hydroxylations of the pyridine ring, catalyzed by two flavoprotein monooxygenases (FPMOs), KnmB1 and KnmB2. nih.govvulcanchem.com These enzymes belong to the group A FPMOs and are responsible for installing hydroxyl groups at specific positions on the pyridine nucleus, a key step in the formation of the fully substituted hydroxypyridine moiety. nih.gov

Structural and functional analyses have revealed that while KnmB1 and KnmB2 share similarities with other aromatic hydroxylases, they utilize a distinct set of active-site residues to achieve their high degree of regioselectivity. nih.govvulcanchem.com Molecular docking studies and site-directed mutagenesis have been employed to identify the key amino acid residues within the active sites of KnmB1 and KnmB2 that are responsible for substrate binding and orientation, which in turn dictates the position of hydroxylation. researchgate.net

Bioinformatic analysis indicates that both KnmB1 and KnmB2 possess the characteristic FAD-binding motifs (GxGxxG, DG, and GD) typical of group A FPMOs. researchgate.net However, the specific residues that constitute the substrate-binding pocket differ between the two enzymes, leading to their distinct regiochemical outcomes. It is this unique arrangement of active-site residues that facilitates the specific chemo- and regiospecific hydroxylation of the pyridine nucleus. researchgate.net

EnzymeFunctionKey Structural Features
KnmB1Regioselective hydroxylation of the pyridine ring. nih.govGroup A FPMO with distinct active-site residues for regioselectivity. nih.govresearchgate.net
KnmB2Regioselective hydroxylation of the pyridine ring. nih.govGroup A FPMO with unique active-site residues dictating hydroxylation position. nih.govresearchgate.net

The catalytic mechanism of KnmB1 and KnmB2 is proposed to follow the general scheme of flavin-dependent monooxygenases, which involves the activation of molecular oxygen. nih.gov This process is initiated by the reduction of the FAD cofactor by NAD(P)H. The reduced flavin then reacts with molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. nih.gov This intermediate is the key oxidizing species responsible for the hydroxylation of the pyridine ring. nih.govnih.gov

The substrate specificity of KnmB1 and KnmB2 is determined by the precise architecture of their respective active sites. The substrate, a biosynthetic intermediate of karnamicin, binds to the active site in a specific orientation, positioning a particular carbon atom of the pyridine ring in close proximity to the C4a-(hydro)peroxyflavin intermediate. This ensures that the hydroxyl group is transferred to the correct position with high fidelity. The proposed catalytic mechanism for both KnmB1 and KnmB2 involves this flavin C4a-hydroperoxide intermediate. researchgate.netnih.gov

Amidohydrolases (KnmE) in Intermediate Processing and Leucine Removal

Another critical step in the biosynthesis of this compound is the processing of a key intermediate by an amidohydrolase enzyme, KnmE. nih.govvulcanchem.com This enzyme plays a crucial role in the removal of an L-leucine residue that is appended to the C3 position of a biosynthetic intermediate. nih.gov

Gene knockout experiments involving the knmE gene have led to the accumulation of karnamicin biosynthesis intermediates that retain the L-leucine moiety at the C3 position. nih.gov This observation provides strong evidence for the role of KnmE in hydrolyzing the amide bond that links the leucine residue to the core structure. Interestingly, in strains where knmE is deleted, the production of karnamicins is not completely abolished, suggesting that other, less efficient amidohydrolases may be able to partially compensate for the loss of KnmE function. nih.gov KnmE shows sequence homology to other metal-dependent amidohydrolases, such as CaeD, which is involved in the biosynthesis of the caerulomycin antibiotics. nih.gov

The removal of the leucine residue by KnmE is a pivotal step, as it generates the precursor that undergoes further tailoring reactions, including the hydroxylations catalyzed by KnmB1 and KnmB2, ultimately leading to the final structure of this compound. nih.gov

Methyltransferases and Post-Synthetic Modifications

Following the initial assembly of the karnamicin scaffold, a series of post-synthetic modifications are crucial for achieving the final structure of this compound. These enzymatic steps include methylation, hydroxylation, and side-chain processing, which are essential for the compound's biological activity. vulcanchem.comvulcanchem.com

A key enzyme in this process is the methyltransferase KnmF, which is responsible for introducing methoxy (B1213986) groups at specific positions on the pyridine core of the molecule. vulcanchem.comvulcanchem.com In addition to methylation, two flavoprotein monooxygenases (FPMOs), KnmB1 and KnmB2, catalyze the regioselective hydroxylation of the pyridine nucleus at the C4 and C5 positions, respectively. h1.covulcanchem.com These hydroxylases utilize phylogenetically distinct active-site residues to ensure high regioselectivity. vulcanchem.com

Another critical modification involves the processing of the side chain at the C3 position. An amidohydrolase, KnmE, is responsible for removing an L-leucine residue from biosynthetic intermediates. vulcanchem.comnih.gov Furthermore, an asparagine synthase, KnmC, is predicted to be involved in the transamination of the intermediate that is formed after the removal of the leucine moiety. nih.gov

EnzymeTypeFunctionReference
KnmF MethyltransferaseIntroduces methoxy groups onto the pyridine core. vulcanchem.com, vulcanchem.com
KnmB1 Flavoprotein Monooxygenase (FPMO)Catalyzes regioselective hydroxylation at the C4 position of the pyridine ring. vulcanchem.com, vulcanchem.com
KnmB2 Flavoprotein Monooxygenase (FPMO)Catalyzes regioselective hydroxylation at the C5 position of the pyridine ring. vulcanchem.com, vulcanchem.com
KnmE AmidohydrolaseRemoves the L-leucine residue from the C3 position of biosynthetic intermediates. vulcanchem.com, nih.gov
KnmC Asparagine SynthaseBelieved to be involved in the transamination of the C3-position intermediate. nih.gov

Genetic Manipulation and Pathway Engineering

Genetic manipulation and pathway engineering have been instrumental in elucidating the biosynthetic pathway of karnamicins and offer avenues for improving production yields and generating novel analogs.

Gene knockout experiments have been fundamental in confirming the roles of specific genes within the knm biosynthetic gene cluster. vulcanchem.com The targeted inactivation of genes such as knmA1, knmA2, knmB1, knmB2, knmC, knmE, and knmF has validated their essential functions in the assembly of karnamicins. vulcanchem.com

These studies have also enabled the isolation and characterization of key biosynthetic intermediates, providing direct evidence for the proposed pathway. For instance, the deletion of the amidohydrolase gene, knmE, resulted in the accumulation of intermediates that retained the L-leucine residue at the C3 position. nih.gov This finding confirms that KnmE is responsible for cleaving this amino acid during biosynthesis. nih.gov Interestingly, the production of the final karnamicin products was not entirely abolished in the ΔknmE strain, suggesting that other native amidohydrolases can perform this function, albeit less efficiently. nih.gov

Gene KnockoutEffectAccumulated IntermediatesReference
ΔknmA2 Abolished karnamicin production.Not specified. researchgate.net
ΔknmE Accumulation of leucine-containing intermediates; reduced final product.Intermediates 20, 21, 22. nih.gov
Δknm(various) Confirmed essential roles of multiple genes in the cluster.Not specified. vulcanchem.com

To conclusively validate the function of the identified knm gene cluster, heterologous expression has been successfully employed. vulcanchem.comh1.co The entire biosynthetic gene cluster was transferred from the native producing organism into a well-characterized host strain, Streptomyces albus J1074. vulcanchem.comh1.co The successful production of karnamicins in this heterologous host confirmed that the knm BGC contains all the genetic information necessary for the biosynthesis of these complex molecules. vulcanchem.comh1.co This approach not only serves as a powerful tool for pathway verification but also provides a platform for future engineering efforts aimed at creating novel derivatives or improving production titers in a more genetically tractable host.

The production of this compound currently relies on the fermentation of its natural producing organisms, such as Saccharothrix aerocolonigenes or Lechevalieria rhizosphaerae NEAU-A2. h1.covulcanchem.com Optimizing the fermentation process is a critical strategy for enhancing the biosynthetic yield of the target compound. vulcanchem.com

Key parameters for optimization include the composition of the culture medium, pH, temperature, aeration, and fermentation time. A comprehensive approach to optimizing these conditions can significantly boost production. For example, adjusting the solid-to-liquid ratio in the fermentation culture and the initial density of the bacterial inoculum can maximize the final peptide content. mdpi.com Monitoring the production curve over time is also essential to determine the optimal harvest time, as prolonged fermentation can lead to product degradation due to nutrient depletion or changes in the culture environment. mdpi.com Developing engineered strains with enhanced production capabilities represents another promising avenue for improving yields for research and potential larger-scale applications. vulcanchem.com

Total Synthesis and Semisynthetic Methodologies for Karnamicin C3 and Analogues

Retrosynthetic Analysis of the Karnamicin C3 Skeleton

The total synthesis of a complex natural product like this compound necessitates a carefully planned retrosynthetic strategy. The analysis for the closely related Karnamicin B1, as reported by Umemura et al., provides a foundational blueprint that is directly applicable to this compound. colab.wsresearchgate.net The primary disconnection points are the amide bond of the C6-carboxamide and the C2-C4' bond between the pyridine (B92270) and thiazole (B1198619) rings.

A plausible retrosynthetic analysis for this compound would involve the following key disconnections:

Amide Bond Disconnection: The final amide group at the C6 position of the pyridine ring can be retrosynthetically disconnected to reveal a carboxylic acid or its activated derivative and ammonia (B1221849). This is a standard and reliable transformation in the forward synthesis.

Pyridine-Thiazole C-C Bond Disconnection: The crucial bond connecting the pyridine and thiazole rings is a strategic point for disconnection. This leads to two key heterocyclic intermediates: a fully substituted hydroxypyridine with a handle for coupling at C2 (e.g., a halogen or a metal species) and a 4-substituted thiazole with the appropriate side chain. The synthesis of Karnamicin B1 utilized a Meisenheimer-type reaction for this coupling. colab.wsresearchgate.net

Thiazole Ring Disconnection: The thiazole ring itself can be disconnected via a Hantzsch-type synthesis, breaking it down into a thioamide and an α-haloketone. For this compound, this would involve a thioamide derived from the C2 of the pyridine precursor and an α-haloketone bearing the protected 3-hydroxy-3-methylpentyl side chain.

Pyridine Ring Disconnection: The heavily substituted hydroxypyridine core presents a significant synthetic challenge. The strategy employed for Karnamicin B1 involved a novel ring transformation of a furan (B31954) derivative into the desired polysubstituted pyridine. colab.ws This approach elegantly establishes the core structure with the required substitution pattern.

Stereocontrolled Synthesis of Key Pyridine and Thiazole Intermediates

The successful synthesis of this compound hinges on the efficient and stereocontrolled preparation of its constituent pyridine and thiazole fragments.

Pyridine Intermediate:

The synthesis of the fully substituted hydroxypyridine core is a cornerstone of the total synthesis. In the synthesis of Karnamicin B1, a multi-step sequence was devised starting from a furan derivative to construct the partially methylated trihydroxy pyridine. colab.ws This transformation is a powerful method for accessing highly substituted pyridines that are otherwise difficult to prepare. organic-chemistry.org General strategies for the synthesis of substituted pyridines often involve cycloaddition reactions, such as the Diels-Alder reaction of vinylallenes with sulfonyl cyanides, or condensation reactions like the Hantzsch synthesis, although the latter typically yields dihydropyridines that require subsequent oxidation. researchgate.netmdpi.com For polysubstituted 3-hydroxypyridines, a de novo synthesis involving a palladium-catalyzed arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes has been reported, which could be adapted for the synthesis of the karnamicin core. mdpi.com

Thiazole Intermediate:

The thiazole moiety bearing the characteristic side chain is another key building block. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring from a thioamide and an α-haloketone. nih.gov In the context of this compound, this would involve the reaction of a thioamide precursor with an appropriately functionalized α-haloketone derived from 3-hydroxy-3-methylpentanoic acid. The stereocenter in the side chain would need to be established prior to or during the synthesis of this fragment. Enantioselective methods for the synthesis of chiral thiazole-containing molecules have been developed, for instance, through rhodium-catalyzed enantioselective hydrogenation of 2-enamido-thiazoles, which could be a potential strategy to install the desired stereochemistry. acs.orgnih.govulb.ac.be

Construction of the Fully Substituted Hydroxypyridine Core

The construction of the densely functionalized hydroxypyridine core is arguably the most challenging aspect of the synthesis of this compound. The approach for Karnamicin B1 involved the formation of a partially methylated trihydroxy pyridine via a ring-transformation from a corresponding furan derivative. colab.wsresearchgate.net This method allows for the regioselective installation of substituents, which is crucial for the final structure.

Alternative modern methods for the synthesis of polysubstituted pyridines could also be envisioned:

Cycloaddition Strategies: A [4+2] cycloaddition of vinylallenes and sulfonyl cyanides provides a route to highly substituted pyridines. researchgate.net

De Novo Synthesis of 3-Hydroxypyridines: A method involving an "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination, yields polysubstituted 3-hydroxypyridines. mdpi.com The hydroxyl group can then be used as a handle for further functionalization.

Skeletal Editing: Recent advances in skeletal editing could potentially be applied, for example, through a two-atom swap strategy converting a pyrimidine (B1678525) into a pyridine, which allows for the late-stage modification of the core structure. chinesechemsoc.org

The choice of method would depend on the availability of starting materials and the desired efficiency and regioselectivity.

Method for Pyridine Core Synthesis Key Reaction Advantages Reference(s)
Ring TransformationFuran to PyridineEstablishes substitution pattern effectively colab.wsresearchgate.net
CycloadditionDiels-Alder of vinylallenesAccess to highly substituted pyridines researchgate.net
De Novo Synthesis"Anti-Wacker"-type cyclizationForms polysubstituted 3-hydroxypyridines mdpi.com
Skeletal EditingPyrimidine to PyridineLate-stage core modification chinesechemsoc.org

Formation of the Thiazole Moiety and Its Intermolecular Coupling

The formation of the thiazole ring and its subsequent coupling to the pyridine core are pivotal steps in the synthesis.

Thiazole Formation:

As mentioned, the Hantzsch synthesis is a robust method for the formation of the thiazole ring. nih.gov For the synthesis of Karnamicin B1, the thiazole ring was constructed from a thioamide and an α-haloketone. colab.ws This reaction is generally high-yielding and tolerates a wide range of functional groups. An alternative approach involves the condensation of cysteine with a nitrile followed by oxidation to generate the thiazole, which has been used in the synthesis of the core structure of thiopeptide antibiotics on a large scale. thieme-connect.com

Intermolecular Coupling:

Once the two key heterocyclic intermediates are synthesized, they must be coupled. In the total synthesis of Karnamicin B1, a Meisenheimer-type reaction was employed for the regioselective introduction of the thiazole substituent at the C2 position of the pyridine ring. colab.ws This type of reaction involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring by a nucleophilic thiazole derivative.

Other potential coupling strategies include modern cross-coupling reactions, which are widely used for the formation of C-C bonds between heterocyclic rings: acs.org

Suzuki-Miyaura Coupling: This would involve a boronic acid or ester on one heterocycle and a halide or triflate on the other, catalyzed by a palladium complex.

Stille Coupling: This reaction uses an organotin reagent on one fragment and a halide or triflate on the other, also catalyzed by palladium.

Negishi Coupling: This involves an organozinc reagent, which can be coupled with a halide or triflate under palladium or nickel catalysis. mdpi.com

The choice of coupling reaction would be dictated by the specific functional groups present on the intermediates and the desired reaction conditions.

Coupling Reaction Key Reagents Catalyst Reference(s)
Meisenheimer-typeNucleophilic thiazole, activated pyridineBase colab.ws
Suzuki-MiyauraBoronic acid/ester, halide/triflatePalladium acs.org
StilleOrganotin, halide/triflatePalladium acs.org
NegishiOrganozinc, halide/triflatePalladium/Nickel mdpi.com

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) is a powerful strategy for the synthesis of analogues of a lead compound without the need for de novo synthesis for each new derivative. chinesechemsoc.orgrsc.org For this compound, LSF could be employed to explore the structure-activity relationships of this class of molecules.

Potential LSF strategies for this compound could target several positions:

Pyridine Ring C-H Functionalization: Direct C-H functionalization of the pyridine ring could be used to introduce new substituents. For example, photochemical methods have been developed for the C3 hydroxylation of pyridines via their N-oxides. acs.org Unified ionic and radical C-4 alkylation and arylation of pyridines have also been reported. rsc.org

Modification of the Hydroxyl Groups: The hydroxyl groups on the pyridine ring and the side chain are amenable to modification, such as alkylation or acylation, to probe their importance for biological activity.

Derivatization of the Amide: The C6-carboxamide could be converted to other functional groups, such as esters or ketones, or the amide nitrogen could be alkylated.

Modification of the Thiazole Side Chain: The side chain on the thiazole ring could be modified. For example, the ketone functionality in the Karnamicin B1 side chain or the tertiary alcohol in this compound could be altered.

These LSF approaches would allow for the rapid generation of a library of this compound analogues for biological evaluation.

Enantioselective Synthetic Approaches for this compound

The side chain of this compound contains a chiral center at the C3'' position. Therefore, an enantioselective synthesis is required to produce the natural enantiomer. While a specific enantioselective synthesis of this compound has not been reported, several general strategies can be proposed based on modern synthetic methods.

Chiral Pool Synthesis: The synthesis could start from a readily available chiral starting material that already contains the required stereocenter. For the this compound side chain, a chiral derivative of 3-hydroxy-3-methylpentanoic acid could be used.

Asymmetric Catalysis: An asymmetric reaction could be used to set the stereocenter. Potential methods include:

Asymmetric Hydrogenation: A prochiral ketone precursor to the side chain could be reduced using a chiral catalyst to give the desired enantiomer of the alcohol.

Asymmetric Alkylation/Addition: An asymmetric addition of a methyl group to a β-keto ester or a related precursor could establish the chiral center.

Enzymatic Resolution: A racemic mixture of the side chain or a precursor could be resolved using a lipase (B570770) or other enzyme to selectively react with one enantiomer, allowing for the separation of the two. Chemo-enzymatic approaches have been used for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereocontrol, and similar strategies could potentially be applied. acs.org

The development of an efficient enantioselective synthesis is a crucial step towards the practical production of this compound and its analogues for further study.

Molecular Mechanisms of Biological Activity of Karnamicin C3

Angiotensin-Converting Enzyme (ACE) Inhibition by Karnamicin C3

The angiotensin-converting enzyme is a central component of the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation. nih.govfrontiersin.orgwikipedia.org ACE is a zinc-dependent dipeptide carboxypeptidase that catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. nih.govresearchgate.net It also degrades the vasodilator bradykinin. nih.govwikipedia.org Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and related cardiovascular diseases. nih.govnih.gov Recent investigations have identified karnamicins as potent inhibitors of ACE, suggesting their potential as novel antihypertensive agents. nih.govnih.gov

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown that karnamicins, a class of compounds that includes this compound, exhibit significant ACE inhibitory activity, with IC50 values in the micromolar range. nih.govnih.gov

Research has demonstrated that the family of karnamicin compounds has IC50 values against ACE ranging from 0.24 to 5.81 μM. nih.govnih.gov Specifically, a biosynthetic intermediate of karnamicin with a free hydroxyl group at the C3 position showed enhanced ACE inhibition with an IC50 of 0.24 μM. vulcanchem.com In contrast, derivatives with an intact leucine (B10760876) moiety at this same C3 position displayed a higher IC50 value of 5.81 μM, indicating weaker inhibition. vulcanchem.com

Table 1: ACE Inhibitory Potency of Karnamicin Analogs

CompoundIC50 (μM)
Karnamicin Intermediate (C3-OH)0.24
Karnamicin Derivative (C3-leucine)5.81

Established ACE inhibitors like captopril (B1668294) and enalapril (B1671234) are widely used in clinical practice for the treatment of hypertension. nih.govmayoclinic.org Captopril was the first orally active ACE inhibitor developed. wikipedia.orgnih.gov Unlike these conventional inhibitors, karnamicins possess a unique chemical structure. vulcanchem.com While direct comparative studies detailing the IC50 of this compound against that of captopril or enalapril are not extensively documented in the provided results, the potent IC50 values of the karnamicin family place them in a promising position as potential alternatives. nih.govnih.gov It is noteworthy that widely used ACE inhibitors can have side effects, which drives the search for new inhibitor candidates from natural sources. nih.gov

Ligand-Target Interaction Studies via Advanced Computational Chemistry

Computational methods, such as molecular docking, are invaluable tools for understanding the interactions between a ligand, like this compound, and its protein target at the molecular level. frontiersin.orgmedcraveonline.com These simulations predict the preferred binding orientation and affinity of a ligand to a target protein, providing insights into the mechanism of inhibition. plos.org

Molecular docking studies have been employed to investigate the binding of karnamicins to the active site of ACE. nih.gov These simulations help to elucidate the structural basis for their inhibitory activity. The general binding mode for ACE inhibitors involves interaction with the enzyme's active site, which contains a crucial zinc ion (Zn(II)). nih.gove3s-conferences.org The active site of ACE is characterized by three main pockets: S1, S'1, and S'2. mdpi.com

The stability of the ligand-enzyme complex is determined by a network of non-covalent interactions. For ACE inhibitors, these interactions typically include hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. mdpi.commdpi.com

Key residues within the ACE active site that are crucial for inhibitor binding include those in the S1 pocket (such as ALA354, GLU384, and TYR523), the S'1 pocket (GLU162), and the S'2 pocket (GLN281, HIS353, LYS511, and HIS513). mdpi.com The zinc ion is typically coordinated by three histidine residues (HIS383, HIS387) and a glutamic acid residue (GLU411). nih.gove3s-conferences.org

Molecular docking studies on various ACE inhibitors have highlighted the importance of hydrogen bonds with residues like GLN281, HIS353, LYS511, HIS513, and TYR523. e3s-conferences.org Additionally, π-π stacking and π-cation interactions can contribute to the stability of the complex. mdpi.com For the karnamicin family, it is suggested that the fully substituted hydroxypyridine ring may chelate the zinc ion in the ACE active site, while the thiazole (B1198619) moiety likely engages in hydrophobic interactions. vulcanchem.com

Molecular Docking Simulations with Angiotensin-Converting Enzyme and Other Targets

Prediction of Binding Modes and Affinities

The prediction of how this compound binds to its target enzymes, such as Angiotensin-Converting Enzyme (ACE), is crucial for understanding its inhibitory action. Molecular docking studies, a common computational technique for predicting the binding modes of inhibitors, are employed to elucidate these interactions. researchgate.netacs.org For the karnamicin family, including this compound, specific structural features are critical for binding affinity with ACE. vulcanchem.com The fully substituted hydroxypyridine ring is thought to chelate zinc ions within the ACE active site, a key interaction for potent inhibition. vulcanchem.com Concurrently, the thiazole moiety and its associated side chain likely participate in hydrophobic interactions with the enzyme's binding pocket. vulcanchem.com These predicted interactions form the basis of this compound's affinity for its target.

Table 1: Predicted Key Interactions of this compound with ACE Active Site

Structural Moiety of this compound Predicted Interaction Type Target Residues/Components in ACE
Fully Substituted Hydroxypyridine Ring Ion Chelation Zinc (Zn²⁺) ion
Thiazole Moiety & Side Chain Hydrophobic Interactions Hydrophobic pockets of the active site

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Following the initial predictions from molecular docking, Molecular Dynamics (MD) simulations are utilized to assess the stability of the enzyme-inhibitor complex over time. nih.gov These simulations model the movements and interactions of atoms, providing insights into the conformational stability of both the ligand and the protein. uad.ac.id For inhibitors structurally related to this compound, MD simulations have confirmed that the compounds form stable complexes with their target enzymes, without inducing significant conformational changes that would destabilize the binding. researchgate.netacs.orgsemanticscholar.org This stability is crucial for sustained inhibitory activity. The root-mean-square deviation (RMSD) is a key metric calculated from MD simulations to evaluate the structural stability of the complex. uad.ac.id Lower RMSD values indicate a more stable system. While specific MD simulation data for this compound is not detailed in the available literature, the results for analogous inhibitor-enzyme complexes suggest that this compound likely forms a stable and enduring complex with its target, a hallmark of an effective inhibitor. nih.govresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Catalytic Inhibition

To achieve a more profound understanding of the catalytic inhibition mechanism, particularly the breaking and forming of chemical bonds, researchers employ hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods. nih.govrsc.org This approach treats the core reaction site (e.g., the inhibitor and key active site residues) with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. youtube.com

For enzymes like ACE, QM/MM simulations can elucidate the precise pathway of substrate hydrolysis and how an inhibitor like this compound interferes with this process. nih.gov These calculations can reveal the energy barriers for the reaction steps and demonstrate how the inhibitor increases these barriers, thus preventing the catalytic conversion of the substrate. researchgate.net Although specific QM/MM studies focused exclusively on this compound have not been detailed, the application of this method to the ACE enzyme itself confirms a stepwise general base/general acid catalysis mechanism. nih.gov Understanding this baseline mechanism is essential for postulating how this compound exerts its inhibitory effect at a quantum-chemical level.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. plos.org For this compound and its derivatives, SAR studies have focused on identifying the key molecular components responsible for its enzyme inhibitory potency. vulcanchem.com

Impact of Alkyl Side Chain Hydroxylation on Inhibitory Activity

Modifications to the alkyl side chain of the karnamicin scaffold have a pronounced effect on inhibitory activity. A significant finding is the role of hydroxylation. Research has demonstrated that the presence of a free hydroxyl group at the C3 position of the core structure significantly enhances ACE inhibitory activity. vulcanchem.com For instance, a karnamicin intermediate featuring a C3 hydroxyl group displayed an IC₅₀ value of 0.24 μM, indicating potent inhibition. In contrast, derivatives with an intact leucine moiety at this same position were substantially less active, with an IC₅₀ value of 5.81 μM. vulcanchem.com This highlights that the hydroxyl group is a critical determinant for potent enzyme inhibition within this class of compounds. The enzymatic processes in the biosynthetic pathway, which involve regioselective hydroxylation, are therefore crucial for producing the most active variants of the compound. vulcanchem.comh1.conih.gov

Table 2: Influence of C3-Position Substitution on ACE Inhibitory Activity of Karnamicin Variants

Compound/Derivative Substitution at C3 Position ACE Inhibition IC₅₀ (μM)
Karnamicin Intermediate Free Hydroxyl Group 0.24 vulcanchem.com

Exploration of Additional Enzyme Inhibitory Activities

While the primary focus of recent research on the karnamicin family has been on ACE inhibition, these compounds were originally discovered due to their antifungal properties. vulcanchem.com this compound exhibits moderate to potent antifungal activity against specific fungal and yeast species. This demonstrates that the compound possesses a broader spectrum of biological activity beyond its effects on the renin-angiotensin system.

Table 3: Antifungal Activity of this compound and Variants

Test Organism This compound MIC (μg/ml) Karnamicin C5 MIC (μg/ml) Karnamicin B2 MIC (μg/ml)
Candida albicans A9540 6.3 vulcanchem.com 6.3 vulcanchem.com 3.1 vulcanchem.com
Saccharomyces cerevisiae IAM2034 3.1 vulcanchem.com 3.1 vulcanchem.com 6.3 vulcanchem.com

Cyclooxygenase-2 (COX-2) Inhibition Research in Related Analogues

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response and pain signaling by catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the related COX-1 enzyme. nih.govmdpi.com

Research into synthetic conjugates of compounds structurally related to components of the karnamicin scaffold has demonstrated notable COX-2 inhibitory activity. For instance, studies on conjugates of naproxen (B1676952) and acetylsalicylic acid with sulfa drugs have been conducted to evaluate their anti-inflammatory potential. researchgate.net An acetylsalicylic acid-sulfamethoxazole conjugate, for example, showed 75.8% inhibition of COX-2 at a concentration of 10 µM. researchgate.net Similarly, a naproxen-sulfamethoxazole conjugate exhibited 75.4% inhibition of COX-2 at the same concentration. researchgate.net These findings are significant when compared to the reference selective COX-2 inhibitor, celecoxib, which demonstrated 77.1% inhibition under identical conditions. researchgate.net

Molecular docking studies have been employed to understand the binding modes of these competitive inhibitors with the COX-2 receptor, suggesting stable complex formation within the enzyme's active site. researchgate.net The ability of these analogues to effectively inhibit COX-2 suggests that the core structures, which share similarities with the karnamicin family, are amenable to modifications that can confer potent and selective inhibitory activity. This line of research indicates a promising avenue for exploring this compound and its derivatives as potential COX-2 inhibitors.

CompoundConcentration (µM)% Inhibition of COX-2Reference Compound% Inhibition of Reference
Acetylsalicylic acid-sulfamethoxazole conjugate1075.8%Celecoxib77.1%
Naproxen-sulfamethoxazole conjugate1075.4%Celecoxib77.1%

Urease Enzyme Inhibition Research in Related Analogues

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. frontiersin.orgnih.gov Its activity, particularly from bacterial sources like Helicobacter pylori, is implicated in various pathologies, including gastritis, peptic ulcers, and the formation of infection-induced urinary stones. frontiersin.orgnih.gov Consequently, the inhibition of urease is a significant therapeutic target.

Investigations into synthetic analogues have revealed potent urease inhibitory activity. Conjugates of acetylsalicylic acid and naproxen with various sulfa drugs have been synthesized and screened for their ability to inhibit this enzyme. researchgate.net The mode of inhibition was identified as competitive, indicating that the compounds compete with urea for binding to the enzyme's active site. researchgate.net For example, an acetylsalicylic acid-sulfanilamide conjugate was found to have a half-maximal inhibitory concentration (IC50) of 2.49 ± 0.35 µM. researchgate.net Similarly, naproxen conjugated with sulfaguanidine (B1682504) showed an IC50 value of 5.06 ± 0.29 µM. researchgate.net

These findings highlight that the structural motifs present in these synthetic analogues are effective at interacting with the urease active site. The potency of these compounds, as indicated by their low micromolar IC50 values, underscores the potential for related natural products like this compound to exhibit similar inhibitory properties. The research on these analogues provides a strong basis for future studies to directly evaluate this compound as a urease inhibitor.

Compound AnalogueIC50 (µM)
Acetylsalicylic acid-sulfanilamide conjugate2.49 ± 0.35
Acetylsalicylic acid-sulfacetamide conjugate6.21 ± 0.28
Acetylsalicylic acid-sulfadiazine conjugate6.57 ± 0.44
Naproxen-sulfaguanidine conjugate5.06 ± 0.29
Naproxen-sulfathiazole conjugate5.82 ± 0.28
Naproxen-sulfanilamide conjugate6.69 ± 0.11

Advanced Structural Characterization and Spectroscopic Analysis of Karnamicin C3

X-ray Crystallography of Karnamicin C3 and Related Compounds

X-ray crystallography offers definitive proof of a molecule's structure and stereochemistry by mapping electron density from the diffraction of X-rays by a single crystal. While a specific crystal structure for this compound is not detailed in the available literature, the structures of closely related analogues have been successfully determined, providing a crucial template for understanding the entire class of compounds.

The major component of the initially discovered complex, karnamicin B2, was identified through X-ray crystallography, revealing a novel molecular framework previously unknown among antibiotics. amanote.comjst.go.jp This foundational analysis established the core structure of the karnamicin family. More recently, the structure of karnamicin E6 (referred to as compound 7 in the study) was also confirmed by single-crystal X-ray analysis. researchgate.net The resulting ORTEP (Oak Ridge Thermal Ellipsoid Plot) representation provided precise data on bond lengths, angles, and the absolute configuration of the stereocenters within the ansa-bridge, confirming the relative and absolute stereochemistry of the molecule. researchgate.net The unambiguous confirmation of structures like karnamicin D3 has been achieved through comparative analysis with the crystal structures of these analogous compounds within the karnamicin family. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the complete structure of complex organic molecules like karnamicins in solution. vulcanchem.com The presence of multiple quaternary carbons and heteroatoms in the karnamicin scaffold makes spectroscopic analysis challenging, often requiring a suite of NMR experiments for full structural assignment. vulcanchem.com

The structural backbone and the intricate connectivity of the karnamicins are pieced together using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments. researchgate.net

¹H NMR: Provides information about the chemical environment of hydrogen atoms, including their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment (e.g., alkyl, aromatic, carbonyl). libretexts.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu This is crucial for tracing out spin systems within the molecule, such as the alkyl chain in the ansa-bridge. For example, analysis of the COSY spectrum for the related karnamicin E1 (compound 1) helped establish the sequence of protons in its side chain. researchgate.net

The table below summarizes key 2D NMR correlations observed for a representative karnamicin, which are instrumental in its structural elucidation.

2D NMR Experiment Correlation Type Information Gained
COSY ¹H-¹HIdentifies adjacent protons, establishing spin systems within the molecule's fragments. sdsu.edu
HMBC ¹H-¹³C (long-range)Connects protonated carbons to non-protonated carbons and links different molecular fragments across multiple bonds. sdsu.eduyoutube.com
HSQC/HMQC ¹H-¹³C (one-bond)Correlates protons directly to the carbons they are attached to.

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the precise molecular formula of a compound. researchgate.net By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRESIMS allows for the calculation of the elemental composition. This technique was used to establish the molecular formulas for newly identified karnamicins. researchgate.net For instance, analysis of intermediates in the biosynthesis of related compounds has relied on HR-ESI-MS/MS to identify and confirm the structure of proposed metabolites based on their exact mass and subsequent fragmentation patterns. acs.org

Spectroscopic Analysis of Flavin Cofactors in Associated Biosynthetic Enzymes

The biosynthesis of the karnamicin core involves several enzymatic steps, including oxidations catalyzed by flavin-dependent monooxygenases. researchgate.netnih.gov The programmed assembly of the substituted hydroxypyridine moiety is proposed to involve two regioselective pyridine (B92270) ring flavoprotein hydroxylases. researchgate.netnih.govresearchgate.net These enzymes utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to activate molecular oxygen for the hydroxylation of the pyridine nucleus. researchgate.netresearchgate.net

The study of these enzymes involves spectroscopic techniques to monitor the state of the flavin cofactor during the catalytic cycle.

UV-Visible Spectroscopy: Flavin cofactors have characteristic absorbance spectra that change depending on their oxidation state (oxidized, semiquinone, or reduced). acs.org The oxidized flavin typically shows absorption maxima around 375 and 450 nm. Upon reduction, these peaks disappear. This property allows researchers to monitor the reductive half-reaction where the flavin is reduced by a nicotinamide (B372718) cofactor like NADPH. acs.org

Fluorescence Spectroscopy: The oxidized form of flavin is highly fluorescent, while the reduced form is not. This change in fluorescence can be used to study ligand binding and catalytic turnover.

Conformational Changes: In related flavoenzymes like p-hydroxybenzoate hydroxylase, the flavin ring can adopt different conformations ("in" and "out") relative to the active site. acs.org These conformational changes, which are essential for substrate binding, flavin reduction, and product release, can be detected by changes in the flavin's visible absorbance spectrum. acs.org Similar spectroscopic analyses of the karnamicin biosynthetic enzymes are crucial for understanding their specific mechanisms, such as how they direct the chemo- and regioselective hydroxylation of the pyridine ring. researchgate.netresearchgate.net

Development of Karnamicin C3 Derivatives and Bioinspired Analogues

The unique pyridine-thiazole scaffold of the karnamicin family, first isolated in 1989 from Saccharothrix aerocolonigenes, has prompted significant research into the development of derivatives and analogues to explore and enhance their biological activities. vulcanchem.comacs.orgresearchgate.net These efforts leverage modern synthetic and biosynthetic techniques to modify the natural product and to create novel related structures.

Pre Clinical Investigations of Karnamicin C3 in Biological Models

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental in early-stage drug discovery to identify and characterize the interaction of a compound with specific enzymatic targets. These assays provide quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50), which is crucial for understanding its potential therapeutic application.

Research has indicated that compounds within the karnamicin family are notable for their inhibitory effects on the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, playing a significant role in the regulation of blood pressure. The inhibition of ACE is a well-established therapeutic strategy for the management of hypertension.

Studies have demonstrated that various karnamicins exhibit significant ACE inhibitory activity. The IC50 values for the karnamicin family of compounds have been reported to be in the micromolar range, specifically from 0.24 to 5.81 μM. nih.gov This level of potency suggests that karnamicins, as a chemical class, have the potential to be developed as antihypertensive agents. While the broader family of karnamicins has been studied for ACE inhibition, specific IC50 values for Karnamicin C3 are not detailed in the currently available literature.

Table 1: ACE Inhibitory Activity of the Karnamicin Family

Compound FamilyTarget EnzymeIC50 Value Range (µM)
KarnamicinsAngiotensin-Converting Enzyme (ACE)0.24 - 5.81

Beyond ACE, other enzymes such as cyclooxygenase-2 (COX-2) and urease are important targets for various therapeutic areas, including inflammation and infectious diseases. COX-2 is an enzyme responsible for inflammation and pain, while urease is a key enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori.

A thorough review of the scientific literature reveals a lack of specific studies investigating the inhibitory activity of this compound against COX-2 or urease. While assays for these enzymes are standard in preclinical research, no data has been published detailing the effects of this compound in these particular enzymatic tests.

Cellular Model Studies for Target Engagement and Biological Response

Cellular models are instrumental in bridging the gap between enzymatic assays and whole-organism studies. These models allow for the investigation of a compound's ability to engage its target within a biological context and to elicit a downstream biological response. Such studies can provide valuable insights into a compound's mechanism of action and its potential cellular effects.

To date, there are no publicly available scientific reports on cellular model studies conducted specifically with this compound. Consequently, information regarding its target engagement and the subsequent biological responses in cellular systems is not available.

In Vivo Pre-clinical Models for Efficacy Evaluation

Following promising in vitro and cellular results, in vivo preclinical models are employed to evaluate the efficacy of a compound in a living organism. These models, often involving laboratory animals, are essential for understanding how a compound behaves in a complex physiological system and for gathering data to support potential clinical trials in humans.

There is currently no published data from in vivo preclinical studies for this compound. Therefore, its efficacy in animal models for any therapeutic indication remains to be determined.

Advanced Analytical Methodologies for Karnamicin C3 Research

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual components from complex mixtures produced by microorganisms. For the karnamicin family of compounds, which includes 15 related structures (A1-A3, B1-B3, C1-C5, and D1-D4) produced by Saccharothrix aerocolonigenes, these techniques are critical for isolating specific analogues like Karnamicin C3. amanote.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the preparative isolation and analytical purity assessment of karnamicins. acs.org Following initial extraction and preliminary purification of the karnamicin complex, reversed-phase HPLC (RP-HPLC) is employed to separate the closely related analogues. vulcanchem.comepo.org Semi-preparative and preparative scale columns are used to yield pure individual components, including this compound, from the crude mixture. vulcanchem.com

The separation is typically achieved using a C18 stationary phase with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.net The high resolution afforded by HPLC allows for the separation of karnamicins that may only differ by the length or hydroxylation of an alkyl side chain. nih.govcolab.ws Analytical HPLC is then used to confirm the purity of the isolated this compound, often showing a single, sharp peak under various detection conditions.

Table 1: Representative HPLC Conditions for Karnamicin Analogue Separation This table represents typical conditions used for the separation of the karnamicin family of compounds, applicable to the isolation and analysis of this compound.

Parameter Specification
Column Reversed-Phase C18 (e.g., Hypersil®-Gold, Luna)
Mobile Phase Gradient of Acetonitrile (CH₃CN) in water or buffer (e.g., potassium phosphate)
Example Gradient 35% CH₃CN in H₂O for 27 min, increasing to 40% CH₃CN until 43 min
Flow Rate 1.0 mL/min
Detection UV Absorbance at 215 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method used throughout the research process for this compound. nih.govnih.govresearchgate.net It is primarily used to monitor the progress of purification, such as tracking fractions from a column chromatography separation of the initial extract. nih.govmilesscientific.com By spotting the crude extract, intermediate fractions, and a reference standard (if available) on a single plate, researchers can quickly assess the presence and relative abundance of different components. milesscientific.com

Silica gel is a common stationary phase for the analysis of moderately polar compounds like the karnamicins. nih.gov The choice of mobile phase, typically a mixture of organic solvents, is optimized to achieve clear separation between the different karnamicin analogues. Visualization can be achieved under UV light or by using various chemical staining reagents that react with functional groups present in the molecule. nih.gov TLC is also valuable for screening crude extracts for the presence of compounds with specific biological activities using a technique called bioautography. researchgate.netijpsjournal.com

Table 2: General Parameters for TLC Analysis of this compound This table outlines general conditions for the TLC analysis of natural products like this compound.

Parameter Specification
Stationary Phase Silica gel 60 F254
Mobile Phase Mixture of organic solvents (e.g., Chloroform/Methanol, Ethyl Acetate (B1210297)/Hexane)
Application Spotting of dissolved extract via capillary tube
Development In a closed chamber saturated with mobile phase vapor
Visualization UV light (254 nm); Staining reagents (e.g., vanillin/sulfuric acid)

Mass Spectrometry-Based Platforms for Detection, Quantification, and Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides critical information on the molecular weight and structure of compounds. researchgate.net When coupled with liquid chromatography, it becomes a premier platform for analyzing complex mixtures containing natural products like this compound. dtu.dkresearchgate.netesogu.edu.tr

LC-MS/MS for Metabolite Profiling and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and identifying metabolites in complex biological samples. esogu.edu.trnih.gov In the context of this compound research, a crude or partially purified extract from the fermentation broth of Saccharothrix aerocolonigenes is injected into the LC-MS/MS system. nih.gov The LC component separates the metabolites over time before they enter the mass spectrometer. thermofisher.com

The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact molecular ions (MS1 scan). For this compound (C₁₇H₂₃N₃O₅S), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 382.14. vulcanchem.com The instrument can then select this specific ion, fragment it, and measure the m/z of the resulting fragment ions (MS2 or MS/MS scan). thermofisher.comnih.gov This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of this compound and distinguish it from its isomers and analogues. acs.orgnih.gov

Informatics-Guided Analogue Identification from Complex Mixtures

The discovery of new natural products is increasingly driven by advanced computational and informatic tools that analyze large LC-MS/MS datasets. scielo.org.mxmdpi.comfrontiersin.org Techniques like molecular networking are used to identify entire families of related compounds (analogues) within a complex mixture, even without prior knowledge of their existence. dtu.dk

This process involves acquiring MS/MS data for all detectable metabolites in an extract. nih.gov Informatics algorithms then compare the fragmentation patterns of all detected compounds. Molecules that share similar structural cores will produce similar fragment ions, allowing the software to group them into "molecular families" or networks. mdpi.com By identifying a known compound within a network, such as a known karnamicin, researchers can rapidly dereplicate, or annotate, other nodes in the same network as potential karnamicin analogues. mdpi.com This informatics-guided approach accelerates the discovery of minor or novel analogues, like this compound, from the producing organism's metabolome. nih.gov

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Inhibition

Karnamicins have been identified as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govcolab.wsnih.govandrewalliance.com Therefore, spectrophotometric and fluorometric assays are crucial for quantifying the inhibitory potency of purified this compound. nih.gov These assays measure the rate of an enzymatic reaction, which decreases in the presence of an inhibitor.

Spectrophotometric methods often rely on a substrate that, when cleaved by ACE, produces a product that can be measured by its absorbance of light. nih.govtandfonline.com A common method involves the substrate hippuryl-L-histidyl-L-leucine (HHL); its cleavage product, hippuric acid, can be extracted and quantified, or it can react with a chromogenic agent to produce a colored compound measured with a spectrophotometer. andrewalliance.comprotocols.io The reduction in color formation in the presence of this compound is proportional to its inhibitory activity.

Fluorometric assays offer higher sensitivity and are well-suited for high-throughput screening. nih.govnih.gov These assays use substrates that are internally quenched (non-fluorescent). When ACE cleaves the substrate, a fluorescent fragment is released, leading to an increase in fluorescence intensity over time. nih.govsigmaaldrich.comsigmaaldrich.comcaymanchem.com When this compound is added to the reaction, it inhibits ACE, resulting in a slower rate of fluorescence increase. sigmaaldrich.com By measuring the reaction rate at various concentrations of this compound, a dose-response curve can be generated to determine its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

Table of Compounds Mentioned

Compound Name
Acetonitrile
Captopril (B1668294)
Chloroform
Ethyl Acetate
Hexane
Hippuric Acid
Hippuryl-L-histidyl-L-leucine (HHL)
Karnamicin A1
Karnamicin A2
Karnamicin A3
Karnamicin B1
Karnamicin B2
Karnamicin B3
Karnamicin C1
Karnamicin C2
This compound
Karnamicin C4
Karnamicin C5
Karnamicin D1
Karnamicin D2
Karnamicin D3
Karnamicin D4
Methanol
o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline
Potassium Phosphate
Vanillin

Future Research Directions and Translational Perspectives for Karnamicin C3

Exploration of Unexplored Bioactivities and Novel Pharmacological Targets

While the angiotensin-converting enzyme (ACE) inhibitory activity of the karnamicin family is its most prominent recently discovered feature, the full biological potential of Karnamicin C3 remains largely untapped. nih.gov The initial discovery of karnamicins was based on their antifungal activity. vulcanchem.com However, the structural complexity of this compound suggests it may interact with multiple biological targets. Pyridine-containing natural products are known to possess a wide array of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties, which represent fertile ground for future investigation of this compound. acs.orgcjnmcpu.com

Furthermore, compounds with similar structural motifs have shown distinct bioactivities. For instance, catenulopyrizomicins, which also contain a thiazolyl pyridine (B92270) moiety, have demonstrated anti-Hepatitis B virus (HBV) activity with EC50 values between 1.94 and 2.63 µM in cell-based assays. researchgate.netresearchgate.net This suggests that screening this compound for antiviral properties could be a productive research avenue. Other potential targets could be inferred from studies on related chemical classes; for example, certain synthetic drug conjugates have been evaluated for the inhibition of enzymes like cyclooxygenase-2 (COX-2) and urease, which are relevant in inflammation and bacterial infections, respectively. researchgate.net A systematic screening of this compound against a broad panel of enzymes and cellular pathways is warranted to uncover novel therapeutic applications.

BioactivityStatus for this compoundSupporting Evidence/Rationale
ACE InhibitionEstablishedKarnamicin family shows IC₅₀ values of 0.24–5.81 μM. vulcanchem.comnih.gov
AntifungalEstablishedOriginal discovery was based on antifungal properties against various fungi and yeasts. vulcanchem.com
Antiviral (e.g., anti-HBV)UnexploredStructurally related catenulopyrizomicins show anti-HBV activity. researchgate.netresearchgate.net
AnticancerUnexploredPyridine derivatives are known to have anticancer effects. acs.orgcjnmcpu.com
Anti-inflammatoryUnexploredGeneral bioactivity of pyridine-containing compounds; potential for COX-2 inhibition. acs.orgresearchgate.net

Optimization of this compound and Derivatives for Enhanced Potency and Selectivity

The potent ACE inhibitory activity of the karnamicin family, with IC₅₀ values reported to be in the micromolar range (0.24 to 5.81 μM), provides a strong foundation for optimization studies. vulcanchem.comnih.gov Structure-activity relationship (SAR) studies have already revealed crucial insights. For example, research on biosynthetic intermediates demonstrated that compounds with a free hydroxyl group at the C3 position exhibit significantly enhanced ACE inhibition (IC₅₀ = 0.24 μM) compared to derivatives carrying an intact L-leucine moiety at the same position (IC₅₀ = 5.81 μM). vulcanchem.comnih.gov This highlights the C3 position as a critical node for modification to improve potency.

The successful total synthesis of Karnamicin B1 in 1997 demonstrates that chemical synthesis and semi-synthetic modifications are feasible, paving the way for the creation of a library of this compound derivatives. colab.ws Key structural features responsible for ACE inhibition have been proposed, including the fully substituted hydroxypyridine ring, which may chelate zinc ions in the enzyme's active site, and the thiazole (B1198619) moiety, which likely engages in hydrophobic interactions. vulcanchem.com Future optimization efforts should focus on modifying the alkyl side chain and the substitution pattern on the pyridine core to enhance binding affinity and selectivity. vulcanchem.com The discovery of oxazolismycin, a related natural product with an oxazole-pyridine scaffold and an ACE inhibition IC₅₀ of 0.326 μM, further illustrates that modifications to the core heterocyclic structure can yield potent inhibitors. acs.org

Compound/DerivativeReported IC₅₀ Value (μM)Key Structural Feature
Karnamicin Intermediate (with C3-OH)0.24Features a free hydroxyl group at the C3 position. vulcanchem.comnih.gov
Oxazolismycin0.326Features an oxazole-pyridine scaffold instead of thiazole-pyridine. acs.org
Karnamicin Intermediate (with L-leucine)5.81Features an L-leucine residue at the C3 position. vulcanchem.comnih.gov

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

Modern drug discovery relies heavily on the synergy between computational and experimental methods, a strategy that is particularly well-suited for advancing this compound research. Computational tools have already been instrumental in understanding karnamicin biosynthesis. nih.govh1.co For instance, molecular docking and AlphaFold protein structure predictions were used to elucidate how specific enzymes, namely two pyridine hydroxylases, achieve chemo- and regioselective hydroxylation of the pyridine nucleus. nih.govh1.coresearchgate.net

These computational approaches can be expanded to model the interaction of this compound and its derivatives with various pharmacological targets. medcraveonline.com Molecular dynamics simulations could predict the stability of the ligand-enzyme complex and guide the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net Experimentally, techniques such as isotopic labeling have been crucial in mapping the biosynthetic pathway. nih.gov This knowledge, combined with genome mining that successfully identified the karnamicin biosynthetic gene cluster (knm BGC), allows for targeted genetic manipulation to create novel derivatives. nih.govh1.co The integration of in silico screening with high-throughput experimental validation will accelerate the discovery of new bioactivities and the optimization of lead compounds.

Potential as a Lead Compound for Novel Therapeutic Development

This compound and its analogs stand out as promising lead compounds for the development of new therapeutics, particularly antihypertensive agents. vulcanchem.comnih.gov Their potent inhibition of ACE, a key enzyme in the regulation of blood pressure, is their most compelling activity. vulcanchem.comnih.govresearchgate.net Importantly, the karnamicins possess a unique chemical scaffold—a thiazolylpyridine core—that is fundamentally different from widely used ACE inhibitors like captopril (B1668294) and enalapril (B1671234). vulcanchem.comacs.orgnih.gov This structural novelty is a significant advantage, as it may lead to a different pharmacological profile, potentially with fewer side effects than existing treatments. vulcanchem.comnih.gov

The development of a novel class of ACE inhibitors is of high clinical relevance. The structural divergence of this compound from current drugs suggests it could serve as a template for a new generation of antihypertensive medications. acs.org Its potential as a lead compound is further reinforced by the demonstrated ACE inhibitory activity of related natural products like oxazolismycin, which validates the therapeutic promise of this structural class. acs.org

Biotechnological Approaches for Sustainable and Scalable Production

A major hurdle for the clinical development of many natural products is the challenge of sustainable and scalable production. For this compound, significant progress has been made in understanding and engineering its biosynthesis, opening the door to biotechnological production methods. h1.co Researchers have identified and characterized the knm biosynthetic gene cluster from Lechevalieria rhizosphaerae NEAU-A2. vulcanchem.comnih.gov This cluster encodes the essential enzymatic machinery, including a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), hydroxylases, and a methyltransferase, that assemble the complex karnamicin structure. vulcanchem.comnih.gov

Crucially, the entire knm gene cluster has been successfully transferred and expressed in a heterologous host, Streptomyces albus J1074. vulcanchem.comh1.co This achievement is a critical proof-of-concept, demonstrating that scalable fermentation-based production is feasible. Furthermore, detailed knowledge of the biosynthetic pathway allows for targeted metabolic engineering. For example, knockout of the knmE gene, which encodes an amidohydrolase, led to the accumulation of biosynthetic intermediates with different structures and activities. nih.gov This "biosynthetic mutasynthesis" approach can be harnessed to generate a library of novel karnamicin derivatives that are not easily accessible through chemical synthesis. Additionally, genome mining has already revealed a putative karnamicin-producing gene cluster in another organism, L. aerocolonigenes NBRC 13195, providing a valuable additional genetic resource for future production and engineering efforts. nih.gov

Addressing Remaining Research Gaps in Angiotensin-Converting Enzyme Inhibition

Despite the promising data on ACE inhibition, critical research gaps remain regarding the precise mechanism of action of this compound. The somatic ACE in humans has two catalytic domains: the N-terminal domain and the C-terminal domain, which have different substrate specificities and physiological roles. medcraveonline.comwikipedia.org The C-domain is primarily responsible for converting angiotensin I to the vasoconstrictor angiotensin II, making it a key target for antihypertensive drugs. medcraveonline.com

Q & A

Q. How can researchers design experiments to validate the ACE inhibitory activity of Karnamicin C3?

To assess ACE inhibition, use in vitro enzymatic assays with purified ACE and synthetic substrates like hippuryl-histidyl-leucine (HHL). Measure IC50 values using spectrophotometric quantification of liberated hippuric acid . Include positive controls (e.g., captopril) and triplicate trials to ensure reproducibility. Statistical analysis (e.g., ANOVA) should compare dose-response curves, with p-values <0.05 indicating significance .

Q. What methodologies are recommended for elucidating the biosynthetic pathway of this compound?

Combine isotopic labeling (e.g., <sup>13</sup>C-acetate) with genome mining to trace precursor incorporation and identify biosynthetic gene clusters. Validate enzymatic steps (e.g., pyridine epoxidation) via heterologous expression in E. coli and in vitro activity assays. Use LC-HRMS to track intermediate metabolites . Cross-reference findings with AlphaFold-predicted enzyme structures to confirm active-site residues .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Analyze methodological variables such as assay conditions (pH, temperature), purity of compounds, and cell line specificity. For example, conflicting IC50 values (0.24–5.81 μM) may arise from differences in ACE isoforms or substrate concentrations. Perform meta-analyses of published data and conduct sensitivity testing under standardized protocols .

Advanced Research Questions

Q. What experimental strategies can resolve conflicting hypotheses about the regioselectivity of pyridine epoxidation in this compound biosynthesis?

Employ site-directed mutagenesis of flavin-dependent monooxygenases (FMOs) to identify residues governing regioselectivity. Validate hypotheses via molecular docking simulations with substrate analogs and compare kinetic parameters (kcat/KM) of wild-type vs. mutant enzymes . Use cryo-EM or X-ray crystallography to resolve enzyme-substrate complexes .

Q. How can multi-omics approaches enhance understanding of this compound’s pharmacological potential beyond ACE inhibition?

Integrate transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to identify off-target effects in hypertensive model organisms. Pair this with cheminformatics tools (e.g., molecular dynamics simulations) to predict interactions with non-ACE targets like endothelin receptors. Validate predictions via knockout/knockdown studies .

What frameworks are optimal for assessing the novelty and feasibility of this compound-related research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For example, a study exploring this compound’s anti-fibrotic effects must justify novelty against existing ACE inhibitors and address ethical considerations in animal models . Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies .

Methodological Best Practices

  • Data Reproducibility : Document raw data (e.g., NMR spectra, HPLC chromatograms) in supplemental materials with metadata (instrument parameters, batch numbers) .
  • Ethical Compliance : Obtain IRB approval for studies involving human-derived samples and declare conflicts of interest per journal guidelines .
  • Visualization : Design figures to highlight key findings (e.g., biosynthetic pathways) using color-coded schematics, avoiding overcrowding with chemical structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.